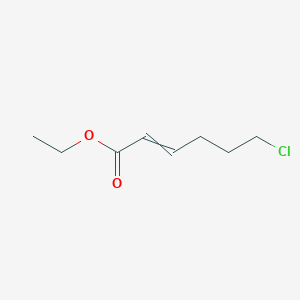ethyl 6-chlorohex-2-enoate
CAS No.:
Cat. No.: VC18898055
Molecular Formula: C8H13ClO2
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13ClO2 |
|---|---|
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | ethyl 6-chlorohex-2-enoate |
| Standard InChI | InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |
| Standard InChI Key | CKAKSKNWORUGDA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=CCCCCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
Ethyl 6-chlorohex-2-enoate adopts an -configuration at the double bond, as confirmed by its IUPAC name, ethyl ()-6-chlorohex-2-enoate . The trans arrangement of the alkene minimizes steric hindrance between the ester group and the chlorine substituent, stabilizing the molecule. Key spectroscopic data include:
-
NMR (CDCl): 4.14 (q, , 2H, ester -OCH), 2.93 (t, , 2H, Cl-CH), 2.33 (t, , 2H, allylic CH), 1.67–1.78 (m, 4H, central CH), 1.24 (t, , 3H, ester -CH) .
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 176.64 g/mol |
| Boiling Point | 128–130°C at 17 mmHg |
| Density | 1.12 g/cm³ (estimated) |
| Solubility | Miscible in organic solvents |
The compound’s low polarity facilitates its use in non-aqueous reaction systems, while its ester group enhances compatibility with polar aprotic solvents.
Synthesis Methods
Patent-Based Chlorination Process
A high-yield synthesis route, patented in China (CN101125815B), involves the reaction of monoethyl adipate with bis(trichloromethyl) carbonate (BTC) in the presence of an organic amine catalyst :
Reaction Scheme:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 50–80°C |
| Time | 4–8 hours |
| Molar Ratio (Adipate:BTC:Catalyst) | 1:0.34–1.0:0.01–0.20 |
| Solvent | Toluene, ethyl acetate |
This method achieves yields exceeding 90% with 98.5% purity, outperforming traditional thionyl chloride routes in safety and cost-efficiency .
Alternative Routes
-
Halogenation of Ethyl Hex-2-enoate: Direct chlorination using or , though less selective due to competing alkene addition.
-
Esterification of 6-Chlorohex-2-enoic Acid: Requires acid catalysts (e.g., ) and ethanol, but suffers from lower yields (70–75%).
Chemical Reactivity and Applications
Organic Synthesis
The compound’s α,β-unsaturated ester participates in Michael additions and Diels-Alder reactions. For example, it reacts with Grignard reagents to form γ,δ-unsaturated ketones, valuable in terpene synthesis. The chlorine atom undergoes nucleophilic displacement with amines or thiols, enabling access to heterocyclic scaffolds.
Medicinal Chemistry
Ethyl 6-chlorohex-2-enoate is a precursor to:
-
Anticancer Agents: Derivatives inhibit topoisomerase II by mimicking natural podophyllotoxin.
-
Antiviral Compounds: Chlorinated side chains enhance membrane permeability in protease inhibitors.
Industrial Applications
-
Flavor/Fragrance: Imparts fruity notes in perfumery, though limited by regulatory constraints.
-
Polymer Chemistry: Serves as a crosslinking agent in unsaturated polyester resins.
| Hazard | Precaution |
|---|---|
| Skin/Eye Irritant | Use nitrile gloves, goggles |
| Volatility | Store in sealed containers |
The compound is classified as non-carcinogenic but requires ventilation due to mild respiratory toxicity.
Comparison with Analogous Compounds
| Compound | Key Differences | Reactivity |
|---|---|---|
| Ethyl 6-bromohex-2-enoate | Larger atomic radius of Br | Faster reactions |
| Ethyl hexanoate | Saturated backbone | No conjugate addition |
| Ethyl 4-chlorobut-2-enoate | Shorter chain | Reduced steric effects |
The chlorine atom in ethyl 6-chlorohex-2-enoate balances reactivity and stability, making it preferable for multistep syntheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume